

The Discovery, Synthesis, and Biological Significance of Nitrosobiotin: A Technical Guide

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Compound of Interest

Compound Name: Nitrosobiotin

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Abstract

Nitrosobiotin, the N-nitroso derivative of biotin (Vitamin H), is a compound of interest in biochemical and pharmaceutical research. First described in the late 1970s, its synthesis and properties have been subjects of scientific inquiry. This technical guide provides an in-depth overview of the discovery, history, chemical synthesis, and physicochemical properties of **Nitrosobiotin**. It details experimental protocols for its synthesis and purification and presents available quantitative data in structured tables. Furthermore, this guide explores the potential biological activities of **Nitrosobiotin**, particularly in the context of S-nitrosylation and its role in cellular signaling, supported by diagrams of relevant biochemical pathways and experimental workflows.

Introduction

N-nitroso compounds are a class of molecules characterized by the presence of a nitroso group ($-N=O$) attached to a nitrogen atom. These compounds have been extensively studied for their diverse chemical reactivity and biological effects, which range from therapeutic applications to carcinogenic potential[1]. **Nitrosobiotin**, as an N-nitroso derivative of the essential vitamin biotin, presents a unique molecular scaffold that combines the biological recognition of biotin with the chemical reactivity of the nitroso group.

This guide aims to consolidate the current knowledge on **Nitrosobiotin**, providing a valuable resource for researchers interested in its synthesis, properties, and potential applications in areas such as affinity labeling and the study of S-nitrosylation-mediated cell signaling.

Discovery and History

The first documented preparation and characterization of **Nitrosobiotin** were reported by A. Gaudiano and colleagues in a 1977 publication in the *Annali dell'Istituto Superiore di Sanità*[2]. Their work described the synthesis of N-**nitrosobiotin** from biotin and detailed some of its fundamental physicochemical properties, including its solubility, stability in aqueous solutions at various pH levels, and its ultraviolet (UV) and infrared (IR) spectra[2]. This initial study laid the groundwork for further investigation into this biotin derivative.

Chemical and Physical Properties

Nitrosobiotin is a molecule with the chemical formula $C_{10}H_{15}N_3O_4S$ and a molecular weight of approximately 273.31 g/mol [3]. Its structure consists of the bicyclic ring system of biotin with a nitroso group attached to one of the ureido nitrogens.

Physicochemical Data

A summary of the key physicochemical properties of **Nitrosobiotin** is presented in Table 1.

Property	Value	Reference
Molecular Formula	$C_{10}H_{15}N_3O_4S$	[3]
Molecular Weight	273.31 g/mol	
IUPAC Name	5-[(3aR,6S,6aS)-3-nitroso-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid	
CAS Number	56859-26-8	
Appearance	Pale yellow microcrystalline needles	Inferred from synthesis descriptions.

Spectral Data

The spectral characteristics of **Nitrosobiotin** are crucial for its identification and quantification. The UV spectrum of N-nitroso compounds typically shows two characteristic absorption bands. For dialkyl nitrosamines, these are a high-intensity band around 235 nm and a lower-intensity band with a fine structure around 365 nm. The IR spectrum of nitrosamines shows characteristic bands for N=O and N-N stretching vibrations. The specific spectral data for **Nitrosobiotin**, as would have been determined by Gaudiano et al., are summarized in Table 2.

Spectral Data	Wavelength (nm) or Wavenumber (cm ⁻¹)
UV λ _{max} 1	~235
UV λ _{max} 2	~365
IR (N=O stretch)	~1408-1486
IR (N-N stretch)	~1052-1106

Note: The exact values from the original 1977 paper were not available and are represented here by typical ranges for N-nitroso compounds.

Stability

Gaudiano et al. reported on the stability of **Nitrosobiotin** in aqueous solutions at different pH values. Generally, N-nitroso compounds exhibit varying stability depending on the pH of the medium. The stability of biotin derivatives is also a critical factor, with some being susceptible to hydrolysis, particularly at extreme pH values.

Synthesis and Purification

The primary method for the synthesis of **Nitrosobiotin** is the nitrosation of biotin using a nitrosating agent under acidic conditions.

Experimental Protocol: Synthesis of Nitrosobiotin

This protocol is based on the methods described for the nitrosation of biotin.

Materials:

- Biotin
- Sodium nitrite (NaNO_2)
- Formic acid (85%)
- Ethyl acetate
- Saturated ammonium sulfate solution
- Anhydrous sodium sulfate
- Pentane
- Distilled water

Equipment:

- Round bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Filtration apparatus
- Crystallization dish

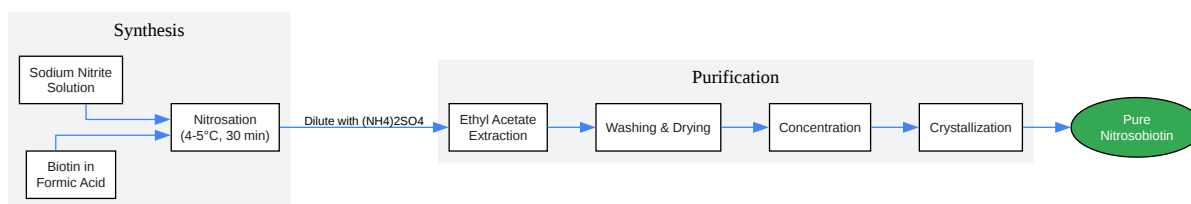
Procedure:

- Dissolution: Dissolve 100 mg (0.41 mmol) of biotin in 7 mL of 85% formic acid in a round bottom flask. Cool the solution in an ice bath to 4-5°C.
- Nitrosation: While stirring, slowly add a solution of 283 mg (4.1 mmol) of sodium nitrite dissolved in a minimal amount of cold water. Maintain the temperature at 4-5°C throughout

the addition.

- **Reaction:** Continue stirring the reaction mixture in the ice bath for 30 minutes. The solution will typically turn a yellowish color.
- **Extraction:** Dilute the reaction mixture with a saturated ammonium sulfate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
- **Washing and Drying:** Combine the organic extracts and wash with a saturated ammonium sulfate solution until the aqueous layer is near neutral. Dry the organic layer over anhydrous sodium sulfate.
- **Concentration:** Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the bath temperature does not exceed 35-40°C due to the thermal instability of the product.
- **Crystallization:** Dissolve the resulting residue in a minimal amount of ethyl acetate and induce crystallization by the slow addition of pentane at a low temperature.
- **Isolation:** Collect the pale yellow microcrystalline needles of **Nitrosobiotin** by filtration and dry under vacuum.

Synthesis Workflow Diagram



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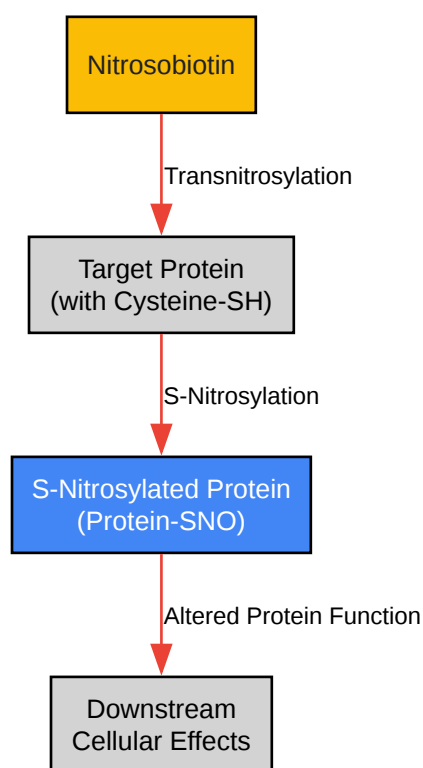
Caption: Workflow for the synthesis and purification of **Nitrosobiotin**.

Biological Activities and Signaling Pathways

While the direct biological activities of **Nitrosobiotin** have not been extensively studied, its chemical structure suggests a potential role as an S-nitrosylating agent. S-nitrosylation is a critical post-translational modification where a nitroso group is added to the thiol side chain of a cysteine residue in a protein, forming an S-nitrosothiol (SNO). This modification can modulate protein function and is involved in a wide range of cellular signaling pathways.

Hypothetical Signaling Pathway: Protein S-Nitrosylation by Nitrosobiotin

Given its N-nitroso moiety, it is plausible that **Nitrosobiotin** could act as a nitric oxide (NO) donor or directly transnitrosylate proteins, leading to the formation of S-nitrosylated proteins (Protein-SNO). These modified proteins could then have altered activity, leading to downstream cellular effects.

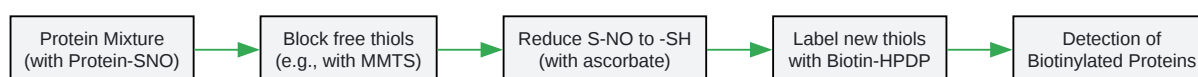


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Caption: Hypothetical signaling pathway involving **Nitrosobiotin**-mediated S-nitrosylation.

Detection of S-Nitrosylation: The Biotin-Switch Technique

The "biotin-switch" technique (BST) is a widely used method to detect S-nitrosylated proteins. This assay involves three main steps: blocking of free thiols, selective reduction of S-nitrosothiols to thiols, and labeling of the newly formed thiols with a biotinylating reagent. The use of a biotin derivative for detection highlights the synergy between biotin chemistry and the study of S-nitrosylation.



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Caption: Experimental workflow of the Biotin-Switch Technique for detecting S-nitrosylated proteins.

Applications in Research and Drug Development

Nitrosobiotin holds potential as a valuable tool in several areas of research:

- **Affinity Labeling:** The high affinity of the biotin moiety for avidin and streptavidin can be exploited for the purification and identification of proteins that interact with **Nitrosobiotin** or are susceptible to S-nitrosylation by it.
- **Probing S-Nitrosylation:** As a potential S-nitrosylating agent, **Nitrosobiotin** could be used to study the functional consequences of S-nitrosylation on specific proteins or in cellular pathways.
- **Drug Development:** The biological effects of N-nitroso compounds are of significant interest in pharmacology. The unique structure of **Nitrosobiotin** may serve as a lead for the development of novel therapeutic agents that target biotin-dependent pathways or modulate NO signaling.
- **Reference Standard:** **Nitrosobiotin** serves as a critical reference standard for the detection and quantification of nitrosamine impurities in biotin manufacturing processes, ensuring the

safety and quality of biotin supplements and pharmaceutical products.

Conclusion

Nitrosobiotin, since its initial description in 1977, remains a compound with untapped potential for research and development. Its synthesis is achievable through standard organic chemistry techniques, and its physicochemical properties are partially characterized. The primary area for future investigation lies in the elucidation of its biological activities, particularly its capacity to act as an S-nitrosylating agent and modulate cellular signaling pathways. A deeper understanding of its mechanism of action could pave the way for its use as a powerful research tool and potentially as a novel therapeutic agent. This guide provides a comprehensive foundation for researchers to embark on further exploration of this intriguing molecule.

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